5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-15-7-5-6-10-17(15)14-22-11-12-23-19(20(22)24)13-18(21-23)16-8-3-2-4-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEYUBMVSBVXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- The 2-methylbenzyl group in the target compound likely improves membrane permeability compared to unsubstituted or fluorinated analogs .
- Cyclized derivatives (e.g., compound 2) exhibit superior plasma exposure (4-fold higher than acyclic analogs) but lack reversibility under physiological conditions, limiting prodrug utility .
Key Observations :
- The target compound’s synthesis likely parallels RA-0002034 (1), involving pyrazole-vinyl sulfone coupling .
- Cyclization efficiency depends on base strength and solvent, with K₂CO₃ in ethanol being optimal for dihydropyrazolo derivatives .
Pharmacokinetic and Functional Comparisons
Table 3: Pharmacokinetic Parameters
Key Observations :
- Cyclized derivatives (e.g., compound 2) exhibit prolonged half-life and exposure but cannot regenerate the active acyclic form in vivo, limiting their utility as prodrugs .
- The 2-methylbenzyl group in the target compound may delay metabolic clearance compared to smaller substituents (e.g., H or methylsulfonyl) .
Biological Activity
5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its research findings.
Chemical Structure and Synthesis
The molecular formula for 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is . Its structure features a pyrazolo[1,5-a]pyrazine core with substitutions that enhance its biological properties.
Synthesis Methods
The synthesis typically involves multi-step reactions starting from readily available precursors. One common method includes:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : Cyclization of hydrazine derivatives with diketones or ketoesters under controlled acidic or basic conditions.
- Substitution Reactions : Introduction of the 2-methylbenzyl and phenyl groups via nucleophilic substitution reactions.
Optimized industrial methods may utilize continuous flow reactors to ensure consistent quality and yield .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer activity. For instance, a related compound was shown to selectively inhibit the growth of H322 lung cancer cells through inducing apoptosis without affecting normal vascular endothelial cells . This selectivity suggests a promising therapeutic window for cancer treatment.
Anti-inflammatory Effects
Studies have suggested that compounds within this class may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of specific enzymes or receptors associated with inflammatory pathways .
The biological effects of 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways involved in inflammation and cancer progression.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially affecting gene expression and cellular function .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazolo derivatives:
- Study on Anticancer Activity : A study demonstrated that a derivative induced apoptosis in H322 cells while remaining non-cytotoxic to normal cells, highlighting its potential as an anticancer agent .
- Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of similar compounds, indicating their potential use in treating inflammatory diseases by modulating immune responses .
- Structure-Activity Relationship (SAR) : Research has explored how variations in the chemical structure influence biological activity, providing insights into optimizing these compounds for enhanced efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, and how do microwave-assisted methods improve efficiency?
Methodological Answer: The compound is typically synthesized via condensation reactions between pyrazole precursors and substituted benzyl halides. Traditional methods involve refluxing in polar solvents (e.g., acetonitrile) with potassium iodide as a catalyst, yielding ~57% after column chromatography . Microwave-assisted synthesis significantly improves efficiency by reducing reaction times (e.g., 5 minutes vs. hours) and enhancing yields (up to 72% for derivatives) through controlled dielectric heating . Key steps include:
Q. Which in vitro assays are most effective for evaluating antiproliferative activity, and how are apoptotic mechanisms confirmed?
Methodological Answer:
- Antiproliferative assays :
- Apoptosis confirmation :
Advanced Research Questions
Q. How do structural modifications (e.g., 2-phenyl or 5-benzyl groups) influence bioactivity and selectivity against lung cancer cells?
Methodological Answer: Modifications at the 2-phenyl and 5-benzyl positions critically affect potency and selectivity (Table 1):
| Derivative | Substituent | IC₅₀ (A549) | Key Mechanism | Reference |
|---|---|---|---|---|
| 8d | 2-Ferrocenyl | 8.2 µM | ROS ↑, Integrin β4 ↑ | |
| 8e | 5-(3,4-Dimethoxybenzyl) | 12.5 µM | G2/M arrest | |
| 16 | 4-Trifluoromethylphenyl | 6.7 µM | Hsp70 inhibition | |
| Key insights : |
Q. What pharmacokinetic challenges are associated with this compound, and how can cyclization products be mitigated?
Methodological Answer:
Q. How do researchers analyze mechanisms involving integrin β4 and ROS modulation?
Methodological Answer:
- Integrin β4 :
- ROS modulation :
Q. What in vivo models validate efficacy, and what are critical experimental design considerations?
Methodological Answer:
- Models :
- Design considerations :
Methodological and Analytical Considerations
Q. What techniques are critical for characterizing purity and stability?
Methodological Answer:
- Purity :
- Stability :
Q. How should researchers differentiate autophagy induction from apoptosis?
Methodological Answer:
- Autophagy markers :
- Apoptosis dominance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
